molecular formula C11H11FO4 B13004513 3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid

3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid

Cat. No.: B13004513
M. Wt: 226.20 g/mol
InChI Key: HQCIWBQBEOVPLB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is an organic compound that features a fluorophenyl group attached to a dioxane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and appropriate electrophiles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the dioxane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propionic acid: Similar in structure but lacks the dioxane ring.

    2-Fluorobenzoic acid: Contains a fluorophenyl group but differs in the carboxylic acid positioning and lacks the dioxane ring.

Uniqueness

3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is unique due to the presence of both the fluorophenyl group and the dioxane ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C11H11FO4/c12-8-4-2-1-3-7(8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14)

InChI Key

HQCIWBQBEOVPLB-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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